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Introduction
Topoisomerase III is a type IA DNA topoisomerase that plays a crucial role in maintaining

genome stability by resolving DNA topological problems.[1][2][3] Unlike type IB and type II

topoisomerases, Topoisomerase III specializes in the decatenation of DNA structures

containing single-stranded regions and the relaxation of negatively supercoiled DNA.[1] Its

activity is of significant interest in cancer research and drug development, as modulating its

function can impact cell viability. These application notes provide detailed protocols for

assessing the enzymatic activity of Topoisomerase III using plasmid DNA substrates. Two

primary assays are described: the DNA relaxation assay and the DNA decatenation assay.

Principle of the Assays
Topoisomerase III activity can be monitored by observing the change in plasmid DNA topology.

Relaxation Assay: This assay measures the ability of Topoisomerase III to relax negatively

supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and

nicked) can be separated by agarose gel electrophoresis due to their different migration

rates.[4]
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Decatenation Assay: This assay assesses the enzyme's ability to resolve catenated

(interlinked) DNA circles into individual monomers. Kinetoplast DNA (kDNA), a network of

thousands of interlocked DNA mini-circles from trypanosome mitochondria, is a common

substrate.[5][6][7][8] Alternatively, synthetically created singly-linked catenanes can be used

for a more defined substrate.[5][7] The release of monomeric circles is visualized by their

entry into the agarose gel, while the large kDNA network remains in the well.[5][6][8]

I. Topoisomerase III DNA Relaxation Assay
This protocol is designed to measure the conversion of supercoiled plasmid DNA to its relaxed

form by Topoisomerase III.
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Caption: Workflow for the Topoisomerase III DNA relaxation assay.
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Reagent Stock Concentration Final Concentration

10x Topo III Reaction Buffer
500 mM Tris-HCl (pH 8.0), 1.2

M NaCl, 10 mM MgCl₂
1x

Supercoiled Plasmid DNA 20 µg/mL 200 ng per reaction

Purified Topoisomerase III Varies Titrate for optimal activity

Stop Solution/Loading Dye 6x concentration 1x

Agarose - 1% (w/v) in TAE or TBE buffer

DNA Stain (e.g., Ethidium

Bromide)
10 mg/mL 0.5 µg/mL in staining solution

Protocol
On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a 20 µL final

volume, add:

2 µL of 10x Topoisomerase III Reaction Buffer.[2][9]

1 µL of 20 µg/mL supercoiled plasmid DNA (to a final amount of 200 ng).[2][9]

Varying amounts of purified Topoisomerase III or cell extract. For initial assays, a range of

protein concentrations should be tested to determine the linear range of the enzyme.[2]

If testing inhibitors, add the compound at the desired concentration. Adjust the final

volume with sterile distilled water.

Mix gently and incubate the reactions for 30-60 minutes at 37°C.[2][9]

Stop the reaction by adding 4 µL of 6x Stop Solution/Loading Dye (containing SDS and

Proteinase K to digest the enzyme).

Load the samples onto a 1% agarose gel in TAE or TBE buffer.[9]

Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until there is adequate

separation of the DNA topoisomers.[2]
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Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA

bands using a UV transilluminator.[2]

Data Interpretation
Band Position on Gel Interpretation

Fastest migrating band Supercoiled (SC) plasmid DNA (substrate).

Slower migrating bands (a ladder)

Relaxed plasmid DNA topoisomers (products).

The intensity of these bands increases with

enzyme activity.

Slowest migrating band (often near the top)

Nicked or open-circular (OC) plasmid DNA. This

may be present in the initial substrate or result

from nuclease contamination.

II. Topoisomerase III DNA Decatenation Assay
This protocol is used to measure the ability of Topoisomerase III to resolve interlinked DNA

circles.
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Caption: Mechanism of Topoisomerase III-mediated DNA decatenation.
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Reagent Stock Concentration Final Concentration

10x Topo III Reaction Buffer
500 mM Tris-HCl (pH 8.0), 1.2

M NaCl, 10 mM MgCl₂
1x

Kinetoplast DNA (kDNA) 20 µg/mL 200 ng per reaction

Purified Topoisomerase III Varies Titrate for optimal activity

Stop Solution/Loading Dye 6x concentration 1x

Agarose -
0.8-1% (w/v) in TAE or TBE

buffer

DNA Stain (e.g., Ethidium

Bromide)
10 mg/mL 0.5 µg/mL in staining solution

Protocol
Set up the reactions on ice in microcentrifuge tubes as described for the relaxation assay,

but substitute supercoiled plasmid DNA with kDNA.

Incubate the reactions for 30 minutes at 37°C.[2]

Terminate the reactions by adding 4 µL of 6x Stop Solution/Loading Dye.

Load the samples onto a 0.8% or 1% agarose gel.[2]

Run the gel at a constant voltage until the monomeric DNA circles have migrated a sufficient

distance into the gel.[2]

Stain and visualize the gel as previously described.
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Band Position on Gel Interpretation

In the loading well

Catenated kDNA network (substrate). The

intensity of this band decreases with enzyme

activity.[5][8]

Migrating into the gel

Decatenated, monomeric DNA mini-circles

(product). The appearance and intensity of this

band indicate Topoisomerase III decatenation

activity.

Applications in Drug Development
These assays are fundamental for screening and characterizing potential inhibitors or poisons

of Topoisomerase III.[2][10]

Inhibitor Screening: Compounds can be added to the reaction mixture to assess their ability

to block the relaxation or decatenation activity of the enzyme. A reduction in the formation of

the product (relaxed or decatenated DNA) indicates inhibition.

Poison Identification: Topoisomerase poisons stabilize the covalent enzyme-DNA cleavage

complex, leading to DNA breaks.[10] Specialized assays, such as the in vivo complex of

enzyme (ICE) assay or the RADAR assay, can be used to detect these stabilized complexes.

[2][10]
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Issue Possible Cause Solution

No enzyme activity

Inactive enzyme, incorrect

buffer conditions, or degraded

ATP (if required by a specific

isoform/assay).

Check enzyme storage and

handling. Verify buffer

composition and pH. For ATP-

dependent reactions, use fresh

ATP.

Smeared bands on the gel

Nuclease contamination in the

enzyme preparation or

reagents.

Use high-purity reagents and

enzyme. Include a negative

control (no enzyme) to check

for degradation of the DNA

substrate. The presence of

linear DNA can indicate

nuclease activity.[4]

Altered DNA mobility
Presence of intercalating

agents in the gel or buffer.

Ensure that gel boxes and

buffers are free from

contaminants like ethidium

bromide. Intercalators can alter

the migration of supercoiled

and relaxed DNA.[4]

Inconsistent results
Pipetting errors, inaccurate

protein quantification.

Ensure accurate pipetting and

perform serial dilutions

carefully. Quantify protein

concentration accurately

before setting up the assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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